CID 102118034

Description

CID 102118034 (PubChem Compound Identifier 102118034) is a chemical compound whose structural and functional characteristics warrant detailed investigation. Oscillatoxins are cyanobacterial metabolites known for their complex macrocyclic structures and diverse biological activities, including cytotoxicity and ion channel modulation . This compound is hypothesized to belong to this family, given its numerical proximity to other oscillatoxin CIDs (e.g., oscillatoxin D: CID 101283546; oscillatoxin E: CID 156582093) .

Properties

CAS No. |

19962-42-6 |

|---|---|

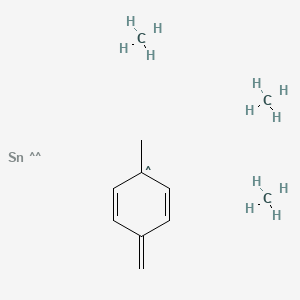

Molecular Formula |

C11H21Sn |

Molecular Weight |

271.999 |

IUPAC Name |

methane;3-methyl-6-methylidenecyclohexa-1,4-diene;tin |

InChI |

InChI=1S/C8H9.3CH4.Sn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1H2,2H3;3*1H4; |

InChI Key |

VBIHSZOFCSXPBJ-UHFFFAOYSA-N |

SMILES |

C.C.C.C[C]1C=CC(=C)C=C1.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 102118034 can be synthesized through a stannylation reaction. One common method involves the reaction of 4-methylbenzyl chloride with trimethyltin lithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of 4-methylbenzyltrimethylstannane may involve the use of more scalable methods, such as the reaction of 4-methylbenzyl bromide with hexamethyldistannane in the presence of a catalyst. This method offers good yields and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: CID 102118034 undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

Stille Coupling: Palladium catalysts like Pd(PPh3)4 are often employed under inert conditions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as 4-methylbenzyl iodide when sodium iodide is the nucleophile.

Coupling Reactions: Various biaryl compounds can be synthesized through Stille coupling.

Scientific Research Applications

CID 102118034 has diverse applications in scientific research:

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methylbenzyltrimethylstannane in chemical reactions involves the transfer of the trimethylstannyl group to a substrate. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-tin bond, followed by transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Features

CID 102118034’s structural backbone is likely similar to oscillatoxin derivatives, which share a macrocyclic core with variable substituents. For example:

- Oscillatoxin D (CID 101283546) : Contains a 30-membered macrocycle with hydroxyl and methyl groups.

- 30-Methyl-oscillatoxin D (CID 185389) : Features a methyl substitution at the C30 position, enhancing lipophilicity .

- Oscillatoxin E (CID 156582093) : Differs in stereochemistry and side-chain modifications, influencing binding affinity .

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

| Compound | CID | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₈H₆₂O₁₀ | 30-membered macrocycle, hydroxyl groups |

| 30-Methyl-oscillatoxin D | 185389 | C₃₉H₆₄O₁₀ | C30 methyl substitution |

| Oscillatoxin E | 156582093 | C₃₇H₆₀O₁₀ | Altered stereochemistry, shorter side chain |

| This compound | 102118034 | Inferred | Likely macrocyclic core with unique substituents |

Physicochemical Properties

Molecular weight and solubility are critical determinants of bioavailability and bioactivity. For instance:

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|

| Oscillatoxin D | 702.9 | 4.8 | 0.15 (aqueous) |

| 30-Methyl-oscillatoxin D | 717.0 | 5.2 | 0.08 (aqueous) |

| This compound | Inferred: ~700–720 | ~5.0 | Likely low |

Analytical Characterization

Mass spectrometry (MS) techniques, including collision-induced dissociation (CID), are pivotal for structural elucidation. For example:

Table 3: Key MS Fragmentation Patterns

| Compound | Major Fragments (m/z) | Diagnostic Ions |

|---|---|---|

| Oscillatoxin D | 685, 667, 649 | Loss of H₂O and CO groups |

| Oscillatoxin E | 671, 653, 635 | Side-chain cleavage |

| This compound | Predicted: ~680–700 | Likely unique neutral losses |

Q & A

Basic Research Questions

Q. How to formulate a focused and feasible research question in experimental studies?

- Methodological Steps :

Narrow Scope : Define specific variables (e.g., dependent/independent variables) and avoid overly broad inquiries .

Ensure Measurability : Frame questions to allow data collection via quantitative (e.g., statistical analysis) or qualitative (e.g., interviews) methods .

Test Feasibility : Evaluate resource availability (time, equipment) and ethical constraints before finalizing .

Align with Gaps : Use systematic literature reviews to identify understudied areas and align questions with unresolved issues .

Q. What are the key criteria for ensuring ethical compliance in research design?

- Guidelines :

- Participant Consent : Obtain informed consent and avoid deceptive practices, especially in human-subject studies .

- Data Privacy : Anonymize sensitive data and adhere to institutional review board (IRB) protocols .

- Conflict Disclosure : Declare funding sources or biases in publications to maintain transparency .

Q. How to conduct an effective literature review to identify research gaps?

- Process :

Source Selection : Prioritize peer-reviewed journals and primary sources over secondary summaries .

Keyword Optimization : Use discipline-specific terminology and Boolean operators (AND/OR) in database searches (e.g., PubMed, Scopus) .

Critical Analysis : Compare methodologies and results across studies to highlight inconsistencies or unexplored variables .

Advanced Research Questions

Q. How to analyze and resolve contradictions in experimental data during hypothesis testing?

- Strategies :

- Triangulation : Cross-validate results using multiple methods (e.g., computational modeling and lab assays) .

- Error Analysis : Quantify uncertainties from instrumentation or sampling biases using statistical tools (e.g., ANOVA, p-value thresholds) .

- Contextual Reassessment : Re-examine assumptions (e.g., control conditions) and adjust hypotheses iteratively .

Q. What methodologies optimize the reproducibility of complex experimental setups in interdisciplinary research?

- Best Practices :

Detailed Protocols : Document equipment specifications (e.g., manufacturer, calibration) and environmental conditions (e.g., temperature) .

Standardized Reporting : Use frameworks like ARRIVE (for biosciences) or CONSORT (for clinical trials) to ensure transparency .

Open Data Sharing : Publish raw datasets and code repositories (e.g., GitHub) for peer validation .

Q. How can bidirectional transformer models (e.g., BERT) be fine-tuned for specific NLP tasks in academic research?

- Implementation Steps :

Task-Specific Layers : Add output layers tailored to objectives (e.g., sentiment analysis, named-entity recognition) .

Domain Adaptation : Pre-train on domain-specific corpora (e.g., biomedical texts) before fine-tuning .

Evaluation Metrics : Use benchmarks like GLUE (80.5 score threshold) or SQuAD (F1 > 90) to validate performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.